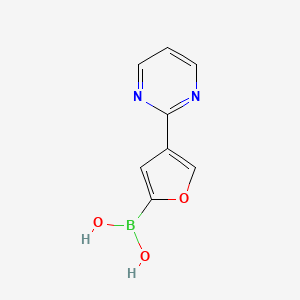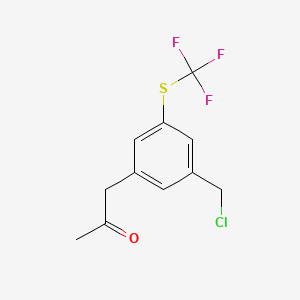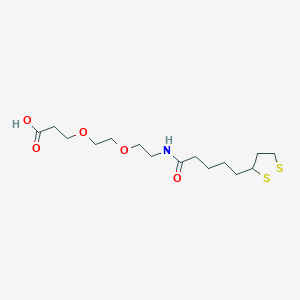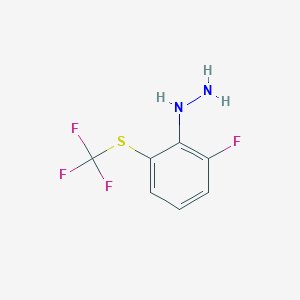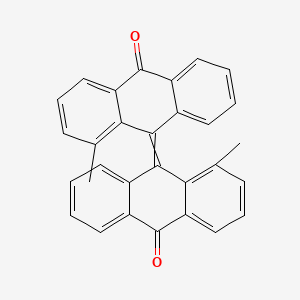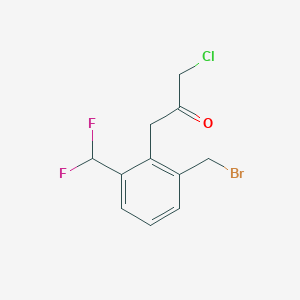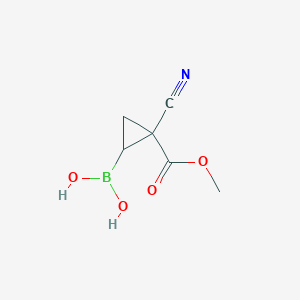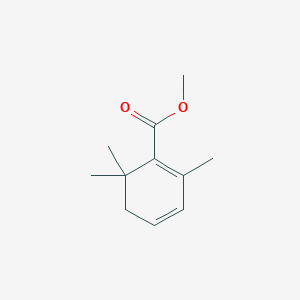![molecular formula C12H23N B14069635 (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound is characterized by a spirocyclic structure, which includes a nonane ring fused with a spiro center, and a methanamine group attached to the second carbon of the nonane ring . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethylspiro[35]nonan-2-yl)methanamine typically involves multiple stepsFor example, the deprotection of a MOM (methoxymethyl) group under acidic conditions, followed by oxidation with Dess–Martin periodinane (DMP), can yield the desired spiro-nonane structure .
Industrial Production Methods
Industrial production methods for (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane (DMP) is a common reagent used for the oxidation of alcohols to aldehydes or ketones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMP can yield acetyl spiro-nonane .
Scientific Research Applications
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as covalent inhibitors of KRAS G12C, a protein involved in cancer cell signaling . These inhibitors bind to the switch-II pocket of KRAS G12C, disrupting its function and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-methoxyspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
Uniqueness
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
(7,7-dimethylspiro[3.5]nonan-2-yl)methanamine |
InChI |
InChI=1S/C12H23N/c1-11(2)3-5-12(6-4-11)7-10(8-12)9-13/h10H,3-9,13H2,1-2H3 |
InChI Key |
NAXCVDSCLJOVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


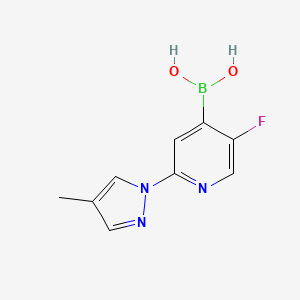
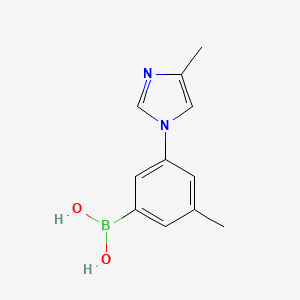
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
